5-(2,5-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
5-(2,5-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique structure combining an oxadiazole ring with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-difluoroaniline with a suitable nitrile oxide to form the oxadiazole ring, followed by cyclization with a pyrazine derivative . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different properties and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
5-(2,5-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-(2,5-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The pathways involved can include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,5-Dichlorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
- 5-(2,5-Dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
- 5-(2,5-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
Uniqueness
5-(2,5-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets . This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .
Properties
Molecular Formula |
C10H4F2N4O |
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Molecular Weight |
234.16 g/mol |
IUPAC Name |
5-(2,5-difluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C10H4F2N4O/c11-5-1-2-7(12)6(3-5)8-4-13-9-10(14-8)16-17-15-9/h1-4H |
InChI Key |
XTVSLPNKWFEFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC3=NON=C3N=C2)F |
Origin of Product |
United States |
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